molecular formula C24H28O2 B1682032 Ttnpb CAS No. 71441-28-6

Ttnpb

Cat. No. B1682032
CAS RN: 71441-28-6
M. Wt: 348.5 g/mol
InChI Key: FOIVPCKZDPCJJY-JQIJEIRASA-N
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Description

TTNPB, also known as AGN 191183, Arotinoid Acid, or Ro 13-7410, is an analog of retinoic acid . It potently and selectively activates retinoic acid receptors (RAR), with EC50 values of 21, 4, and 2.4 nM for RARα, RARβ, and RARγ, respectively . It does not act on retinoid X receptors and weakly agonizes farnesoid X receptor .


Molecular Structure Analysis

The molecular formula of TTNPB is C24H28O2 . The InChI code is InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ .


Physical And Chemical Properties Analysis

TTNPB is a crystalline solid . It has a formula weight of 348.5 . It is soluble in DMF (5 mg/ml), DMSO (2 mg/ml), and ethanol (0.1 mg/ml) .

Scientific Research Applications

Receptor Binding and Toxicity

TTNPB (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid, is notable for its high potency as a teratogen compared to all-trans-retinoic acid (tRA) in several species and its inhibition of chondrogenesis in mouse limb bud cell culture. Research has shown that TTNPB binds to nuclear retinoic acid receptors (RARs) with high affinity, although these binding affinities are weaker than those of tRA. Its binding affinities to cytosolic binding proteins (CRABPs) are significantly lower than tRA's. Moreover, TTNPB is metabolically more stable, disappearing from limb bud cell cultures at a slower rate than tRA. These properties contribute to its potency and toxicity (Pignatello, Kauffman, & Levin, 1997).

Morphogenetic Activity in Limb Development

Another significant application of TTNPB is in studying morphogenetic processes, especially in limb development. In chick wing bud studies, TTNPB concentration gradients correlated with digit duplication and pattern specification, revealing insights into the role of diffusion gradients in embryonic fields. Different doses of TTNPB resulted in varying patterns, offering a model to understand the mechanism of pattern formation in developing vertebrate limbs (Eichele & Thaller, 1987).

Interaction with Retinoic Acid Receptors

Further studies on TTNPB have explored its interaction with retinoic acid receptors. Despite its lower affinity compared to tRA for RARs, TTNPB activates RARs with similar potency. It is suggested that the higher potency of TTNPB in activating RARs might be due to its slower metabolic rate, contributing to its greater toxicity and potential as a research tool in understanding receptor-ligand interactions (Pignatello, Kauffman, & Levin, 1999).

Silicon Analogues for Drug Design

Research on silicon analogues of TTNPB, such as disila-TTNPB, has shown that these compounds retain strong pan-RAR agonist activity and induce differentiation and apoptosis in leukemia cells. This suggests potential for silicon analogues in drug design, offering alternative allosteric effects and novel options for therapeutic applications (Büttner et al., 2007).

Stem Cell Differentiation

TTNPB has also been utilized in stem cell research, particularly in inducing nephrogenic intermediate mesoderm from human iPSCs. This application demonstrates its role in advancing regenerative medicine and understanding kidney development (Araoka et al., 2014).

Inhibition of Preadipocyte Differentiation

Additionally, TTNPB has been studied for its effects on preadipocyte differentiation. It has been found to inhibit the differentiation process, offering insights into the regulation of adipogenesis and potential applications in obesity research (Zhang, Wang, Wang, & Cheng, 2012).

Safety And Hazards

TTNPB may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It is recommended to avoid contact with skin and eyes, wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

TTNPB has been used in research to study its effects on various biological processes. For instance, it has been used to study RAR action in processes like epidermal cell proliferation, embryogenesis, and stem cell differentiation . It has also been used in combination with other compounds to induce intermediate mesoderm formation from human or mouse pluripotent stem cells . Furthermore, it has been shown to enable chemical reprogramming of mouse embryonic fibroblasts to induced pluripotent stem cells . These studies suggest that TTNPB could have potential applications in stem cell research and regenerative medicine.

Relevant Papers The relevant papers retrieved discuss the use of TTNPB in various research contexts. For instance, one study reported improved clonal expansion of human pluripotent stem cells using TTNPB . Another study found that TTNPB, in combination with other compounds, could induce intermediate mesoderm formation from human induced pluripotent stem cells .

properties

IUPAC Name

4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIVPCKZDPCJJY-JQIJEIRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040743
Record name 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ttnpb

CAS RN

71441-28-6
Record name TTNPB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71441-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN 191183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinoid acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TTNPB
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AROTINOID ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

240-241 °C
Record name Arotinoid acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,200
Citations
MA Pignatello, FC Kauffman, AA Levin - Toxicology and applied …, 1997 - Elsevier
… Although the affinities are high for TTNPB, it is unlikely that the binding affinities to nuclear receptors alone account for the potency of TTNPB. The binding affinities of TTNPB for the …
Number of citations: 45 www.sciencedirect.com
MW Büttner, C Burschka, JO Daiss, D Ivanova… - …, 2007 - Wiley Online Library
… of disila-TTNPB (1 b) and disila-3-methyl-TTNPB (2 b). These … of disila-TTNPB (1 b) and disila-3-methyl-TTNPB (2 b) and … complex that is formed by disila-TTNPB (1 b) with the ligand-…
MA Pignatello, FC Kauffman, AA Levin - Toxicology and applied …, 1999 - Elsevier
… Since binding affinities and metabolic disposition only partially explain the toxicity of TTNPB… ent for TTNPB and tRA. The time course of ligand-receptor “off-rates” for TTNPB and tRA and …
Number of citations: 23 www.sciencedirect.com
M Das, P Pethe - Differentiation, 2021 - Elsevier
… Using the optimized concentration of -TTNPB, we found that … Therefore, pharmacological inhibition of RARβ in the TTNPB-… a vital role in the TTNPB-mediated neuronal differentiation of …
Number of citations: 4 www.sciencedirect.com
AL Anding, NJ Nieves, VV Abzianidze… - Chemical Research …, 2011 - ACS Publications
… In this study, we show that modification of the TTNPB … Unlike TTNPB, both compounds induce apoptosis in cancer … to develo** embryos than the parent TTNPB, and most significantly, …
Number of citations: 14 pubs.acs.org
J Líška, S Ondková, D Macejová, J Brtko - Biologia, 2011 - Springer
… ), TTNPB (retinoic acid … , TTNPB and seocalcitol may have some protective and therapeutical effects on malignant processes. Treatment with these components in combination of TTNPB …
Number of citations: 4 link.springer.com
FX Ruiz, I Crespo, S Alvarez, S Porte… - Chemico-Biological …, 2017 - Elsevier
… with a stilbenoid structure based on the pan-agonist TTNPB, only differing in a C3 bromine atom … We also show that the parent compound TTNPB is not inhibiting AKR1B10 and that the …
Number of citations: 4 www.sciencedirect.com
S Strickland, TR Breitman, F Frickel, A Nürrenbach… - Cancer research, 1983 - AACR
… It should be possible to synthesize tritiumlabeled TTNPB and TTNPB derivatives in stable form … The significant differences in the relative activities of TTNPB and 3-methyl-TTNPB, which …
Number of citations: 176 aacrjournals.org
G Eichele, C Thaller - The Journal of cell biology, 1987 - rupress.org
… cally active retinoid TTNPB, (E)-4-[2-(… TTNPB the normal 234 digit pattern is duplicated in a way that correlates with the geometry of the underlying TTNPB gradient; low doses of TTNPB …
Number of citations: 142 rupress.org
A Åström, U Pettersson, A Krust, P Chambon… - Biochemical and …, 1990 - Elsevier
… this discrepancy: TTNPB may be more stable than RA in biological systems; TTNPB may induce … inhibitors of RAR mediated gene transcription; TTNPB may be more effective in inducing …
Number of citations: 107 www.sciencedirect.com

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